molecular formula C21H22N2O5 B2452830 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide CAS No. 954676-45-0

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide

Cat. No.: B2452830
CAS No.: 954676-45-0
M. Wt: 382.416
InChI Key: LGYISTMCHAMMBL-UHFFFAOYSA-N
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Description

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a phenylbutanamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-20(8-4-7-15-5-2-1-3-6-15)22-12-17-13-23(21(25)28-17)16-9-10-18-19(11-16)27-14-26-18/h1-3,5-6,9-11,17H,4,7-8,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYISTMCHAMMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the oxazolidinone ring, and the final coupling with the phenylbutanamide group. Common reagents used in these reactions include palladium catalysts, such as PdCl2, and bases like cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, bases like sodium hydroxide (NaOH) for deprotection steps, and solvents such as toluene and dimethylformamide (DMF) for various stages of the synthesis .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines, making it a candidate for further drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including its role as an anticancer agent. Its ability to induce apoptosis in cancer cells is of particular interest .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets within cells. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells by modulating microtubule assembly and suppressing tubulin polymerization .

Biological Activity

N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and a phenylbutanamide group. The molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4} with a molecular weight of approximately 358.40 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives of oxazolidinones have shown significant antibacterial properties against Gram-positive bacteria.
  • Anticancer Activity : Certain benzodioxole derivatives are known to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds with similar frameworks have been associated with the modulation of inflammatory pathways.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Protein Synthesis : Oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
  • Modulation of Cytokine Release : The compound may influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses.
  • Induction of Apoptosis : Anticancer properties may arise from the compound's ability to trigger apoptotic pathways in malignant cells.

Research Findings and Case Studies

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzodioxole derivativesSignificant activity against Gram-positive bacteria
AnticancerBenzoxazepine derivativesCytotoxicity against solid tumors
Anti-inflammatoryOxazolidinonesReduction in IL-6 and TNF-α levels

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated a series of oxazolidinone derivatives for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited potent cytotoxic effects on breast cancer cell lines (MCF7) through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers found that related compounds significantly reduced inflammatory markers in a murine model of arthritis. The administration of these compounds led to decreased levels of IL-6 and TNF-α, suggesting a potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the critical steps and challenges in synthesizing N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide?

The synthesis involves multi-step organic reactions, starting with functionalization of the oxazolidinone core. Key steps include:

  • Oxazolidinone ring formation : Cyclization of precursor amines with carbonyl compounds under basic conditions (e.g., triethylamine).
  • Substituent introduction : Coupling the benzo[d][1,3]dioxole moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Final amidation : Reaction of the intermediate with 4-phenylbutanoyl chloride in anhydrous DMF. Challenges include maintaining stereochemical integrity and minimizing side reactions (e.g., hydrolysis of the oxazolidinone ring). Reaction monitoring via HPLC or TLC is essential .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological validation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : For absolute configuration determination if crystalline derivatives are obtainable. Purity assessment via HPLC (≥95% purity threshold) is critical for biological assays .

Q. What are the primary biological targets hypothesized for this compound?

As an oxazolidinone derivative, the compound likely targets bacterial ribosomes (23S rRNA) to inhibit protein synthesis. The benzo[d][1,3]dioxole group may enhance membrane permeability or modulate interactions with efflux pumps. Preliminary docking studies suggest affinity for the peptidyl transferase center .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antibacterial efficacy of this compound?

Advanced SAR strategies include:

  • Substituent variation : Replacing the phenylbutanamide group with bioisosteres (e.g., thiophene or pyridine) to improve solubility.
  • Stereochemical modifications : Testing enantiomers to determine if activity is configuration-dependent.
  • Pharmacophore mapping : Using computational models (e.g., CoMFA) to identify critical hydrogen-bonding and hydrophobic interactions. Biological validation via MIC assays against Gram-positive pathogens (e.g., S. aureus) is recommended .

Q. What experimental approaches resolve contradictions in bioavailability data across studies?

Discrepancies in pharmacokinetic profiles may arise from:

  • Formulation differences : Use standardized vehicles (e.g., PEG 400) for in vivo studies.
  • Species-specific metabolism : Compare metabolite profiles in murine vs. human hepatocyte models.
  • Permeability assays : Parallel artificial membrane permeability assay (PAMPA) to assess passive diffusion vs. active transport .

Q. How can researchers design assays to evaluate off-target effects or toxicity?

  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) with MTT assays.
  • hERG channel inhibition : Patch-clamp electrophysiology to assess cardiac risk.
  • CYP450 inhibition : Microsomal assays to predict drug-drug interactions. Dose-response curves (IC50_{50}) should be compared to therapeutic concentrations .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Prodrug design : Mask labile groups (e.g., oxazolidinone carbonyl) with ester or carbamate prodrugs.
  • pH stability studies : Test degradation kinetics in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
  • Lyophilization : Assess stability in lyophilized vs. solution states via accelerated aging tests .

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